molecular formula C17H29NO3S B12200040 [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine

[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine

Cat. No.: B12200040
M. Wt: 327.5 g/mol
InChI Key: SGUBFOMBLCIPES-UHFFFAOYSA-N
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Description

(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound with a complex structure that includes a sulfonyl group, a methoxy group, and a tetramethylbutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the 2-methoxy-4,5-dimethylphenyl sulfonyl chloride. This intermediate is then reacted with 1,1,3,3-tetramethylbutylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4,5-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

(2-Methoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The methoxy and tetramethylbutylamine moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide
  • Sulindac
  • CalBioChem-322338
  • N-benzoyl-2-aminobenzoic acid
  • Phenoxyacetic acid

Uniqueness

(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H29NO3S

Molecular Weight

327.5 g/mol

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H29NO3S/c1-12-9-14(21-8)15(10-13(12)2)22(19,20)18-17(6,7)11-16(3,4)5/h9-10,18H,11H2,1-8H3

InChI Key

SGUBFOMBLCIPES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC

Origin of Product

United States

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